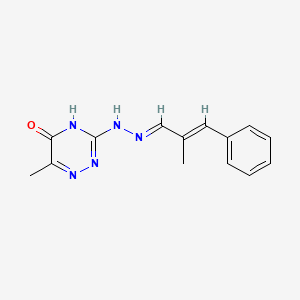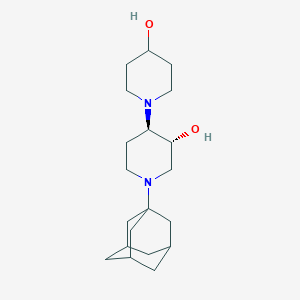![molecular formula C15H9BrCl2N2O B6138491 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6138491.png)
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that belongs to the indole family. It is a potent inhibitor of various enzymes and has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, this compound can disrupt the signaling pathways that promote cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying cell signaling pathways and the role of protein kinases in disease development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is the development of new drugs that target specific protein kinases, which could lead to more effective treatments for cancer and other diseases. Another direction is the exploration of the anti-inflammatory effects of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to explore the potential of this compound as a tool for studying cell signaling pathways and the role of protein kinases in disease development.
Conclusion
In conclusion, this compound is a potent inhibitor of various enzymes, including protein kinases. It has a wide range of scientific research applications and has been used in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. This compound has significant biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory effects. While there are some limitations to working with this compound in lab experiments, there are several future directions for research and development that could lead to new treatments for a range of diseases.
Synthesemethoden
The synthesis of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one involves the reaction of 2-chloroaniline with 5-bromo-4-chloro-3-indolyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has a wide range of scientific research applications. It is a potent inhibitor of various enzymes, including protein kinases, which play a critical role in cell signaling pathways. This compound has been used in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-8-5-6-11-13(14(8)18)15(21)12(20-11)7-19-10-4-2-1-3-9(10)17/h1-7,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFZXPLZSSBPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6138411.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6138414.png)
![4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6138415.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)
![methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6138449.png)
![3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6138461.png)
![2-(4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6138473.png)


![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6138502.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)